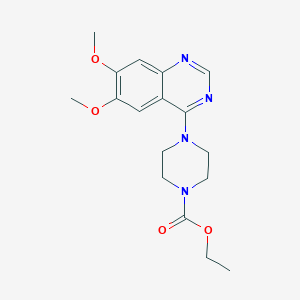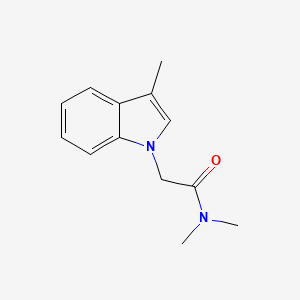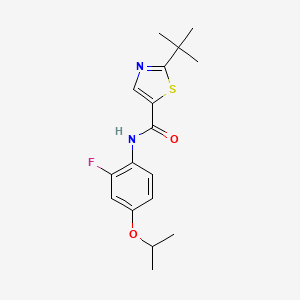![molecular formula C12H16N2O2 B7542966 4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)
4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide, commonly known as MPFP, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. MPFP belongs to the class of compounds known as furo[3,2-b]pyrroles, which have been found to exhibit a variety of biological activities, including anticancer, antiviral, and antibacterial properties. In
作用機序
The mechanism of action of MPFP is not fully understood, but it is thought to involve the inhibition of various cellular processes that are necessary for cancer cell growth and survival. MPFP has been found to inhibit the activity of several enzymes that are involved in DNA synthesis and repair, including thymidylate synthase and DNA polymerase. MPFP has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPFP has been found to have several biochemical and physiological effects that contribute to its therapeutic activity. MPFP has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPFP has also been found to inhibit the activity of several enzymes that are involved in DNA synthesis and repair, leading to DNA damage and cell death. In addition, MPFP has been found to have anti-inflammatory effects, which may contribute to its antiviral and antibacterial activity.
実験室実験の利点と制限
One of the advantages of using MPFP in lab experiments is its potent anticancer activity. MPFP has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using MPFP in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for research on MPFP. One area of interest is the development of more efficient and scalable methods for the synthesis of MPFP. Another area of interest is the elucidation of the mechanism of action of MPFP, which could lead to the development of more targeted and effective therapies. Additionally, further studies are needed to investigate the safety and toxicity of MPFP in animal models, as well as its potential for use in combination with other anticancer agents.
合成法
The synthesis of MPFP involves the reaction of 2-methylpropan-2-amine with 2-acetyl-1,4-dimethoxybenzene in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of the intermediate, 4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid, which is then converted to MPFP through a series of steps, including amidation and cyclization.
科学的研究の応用
MPFP has been found to exhibit a range of biological activities that make it a potential candidate for therapeutic applications. One of the most promising applications of MPFP is in the treatment of cancer. Studies have shown that MPFP has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MPFP has also been found to inhibit tumor growth in animal models of cancer.
In addition to its anticancer activity, MPFP has also been found to exhibit antiviral and antibacterial properties. MPFP has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). MPFP has also been found to have antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
特性
IUPAC Name |
4-methyl-N-(2-methylpropyl)furo[3,2-b]pyrrole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)7-13-12(15)10-6-11-9(14(10)3)4-5-16-11/h4-6,8H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZQTRWAUAVRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(N1C)C=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542886.png)
![2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)
![1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole](/img/structure/B7542906.png)
![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)
![1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7542923.png)


![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide](/img/structure/B7542951.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)


![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)